molecular formula C24H22N4O3S2 B2877157 N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291833-80-1

N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2877157
CAS RN: 1291833-80-1
M. Wt: 478.59
InChI Key: DBQLUAMHECCJKA-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22N4O3S2 and its molecular weight is 478.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural elucidation of compounds related to N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been extensively studied. Researchers have developed methods to synthesize various derivatives, emphasizing the optimization of yields and the exploration of different synthetic pathways. These studies often involve the formation of heterocyclic derivatives, including pyrimidines and thienopyrimidines, showcasing the versatility of the core structure in generating biologically relevant molecules (Harb, Hussein, & Mousa, 2006).

Inhibitory Activities

The compound and its derivatives have been evaluated for their potential to inhibit various enzymes, highlighting their therapeutic potential. For instance, derivatives have been synthesized as inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase, crucial targets in cancer therapy and bacterial infections. These studies demonstrate the compound's capacity to serve as a scaffold for developing potent inhibitors against these enzymes, contributing to its significance in medicinal chemistry and drug discovery efforts (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial and Antitumor Activities

Research has also focused on evaluating the antimicrobial and antitumor activities of synthesized derivatives, aiming to identify new therapeutic agents. The antimicrobial activity against various bacterial and fungal strains and the antitumor potential against different cancer cell lines have been investigated. These studies are crucial for understanding the biological activities of these compounds and their potential therapeutic applications (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Binding and Interaction Studies

The interaction of these compounds with biological targets, such as enzymes and receptors, has been studied through various spectroscopic and computational methods. These studies provide insights into the binding modes, interaction mechanisms, and structural requirements for activity, guiding the design of more potent and selective derivatives (Zhou et al., 2008).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c1-14-4-5-15(2)20(12-14)28-23(31)22-19(10-11-32-22)27-24(28)33-13-21(30)26-18-8-6-17(7-9-18)25-16(3)29/h4-12H,13H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQLUAMHECCJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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